3-Methylideneazetidine

Medicinal Chemistry Antidepressant in vivo Pharmacology

3-Methylideneazetidine (CAS 1443733-60-5) is a four-membered nitrogen-containing heterocycle belonging to the azetidine class. Its defining structural feature is an exocyclic methylene group at the 3-position, which imparts a strained ring system and a reactive site for further chemical modification.

Molecular Formula C4H7N
Molecular Weight 69.11 g/mol
Cat. No. B15261513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylideneazetidine
Molecular FormulaC4H7N
Molecular Weight69.11 g/mol
Structural Identifiers
SMILESC=C1CNC1
InChIInChI=1S/C4H7N/c1-4-2-5-3-4/h5H,1-3H2
InChIKeyKSMPVQGZQQURBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylideneazetidine Procurement Guide: Baseline in the Azetidine Class


3-Methylideneazetidine (CAS 1443733-60-5) is a four-membered nitrogen-containing heterocycle belonging to the azetidine class. Its defining structural feature is an exocyclic methylene group at the 3-position, which imparts a strained ring system and a reactive site for further chemical modification . This compound is a versatile intermediate for synthesizing complex molecules, including proline derivatives, and has demonstrated distinct pharmacological properties, such as antidepressant activity when elaborated into specific derivatives [1]. Its unique reactivity profile differentiates it from saturated azetidine analogs, making it a critical building block for both medicinal chemistry and materials science [2].

Why Generic Azetidine Substitution Fails for 3-Methylideneazetidine


Procurement based solely on the 'azetidine' core fails to capture the functional necessity of the exocyclic methylene group. Unlike saturated azetidine or 3-methylazetidine, which lack this reactive handle, 3-methylideneazetidine enables unique annulation and ring-expansion chemistries that are crucial for synthesizing biologically active scaffolds like 4-methyleneprolines [1]. Furthermore, the methylene group is essential for initiating the anionic copolymerization with elemental sulfur, a reactivity not shared by its saturated counterparts, which leads to a completely different set of material properties [2]. Pharmacologically, the specific substitution pattern, including the methylene bridge, is key to the antidepressant activity of its elaborated derivatives, a profile not observed in simpler azetidines [3].

Quantitative Evidence Guide for Selecting 3-Methylideneazetidine


In Vivo Antidepressant Efficacy of 3-Methyleneazetidine Derivatives

A specific 3-methyleneazetidine derivative (1-isopropyl-3-diphenylmethyleneazetidine oxalate) demonstrates significant in vivo antidepressant activity. In a standard tetrabenazine-induced ptosis model in mice, it achieved an ED50 of 2.18 mg/kg [1]. This compares favorably to earlier-generation 3-disubstituted methylene pyrrolidines disclosed in the prior art, which served as the structural inspiration but belong to a different heterocyclic class (pyrrolidine vs. azetidine) [2].

Medicinal Chemistry Antidepressant in vivo Pharmacology

Chemoselective [4+1] Cycloaddition for Proline Synthesis

3-Methyleneazetidines undergo a Rh-catalyzed [4+1] cycloaddition with diazo compounds to yield 4-methyleneproline derivatives [1]. This reaction exhibits high chemoselectivity for cycloaddition over competing C–H insertion or cyclopropanation pathways, achieving yields up to 99% and enantioselectivities up to 99% ee in asymmetric variants [2]. In contrast, saturated azetidines (e.g., 3-methylazetidine) lack the exocyclic alkene required for this transformation, which highlights the essential role of the methylidene group.

Organic Synthesis Cycloaddition Heterocycle

Unique Anionic Inverse Vulcanization for Functional Adhesives

3-Methyleneazetidine uniquely participates in an anionic inverse vulcanization with elemental sulfur at 120°C [1]. Its secondary amine initiates S8 ring opening, leading to high-sulfur-content polysulfides with dynamic S–S networks. This process yields reusable wood adhesives, a property unreported for any saturated azetidine or N-Boc-protected variant. Saturated analogs like azetidine cannot initiate this pathway under the same mild conditions without an added catalyst or initiator.

Polymer Chemistry Materials Science Sulfur Copolymer

Predicted Physicochemical Profile Compared to Saturated 3-Methylazetidine

Computational predictions provide a baseline for differentiation in drug discovery. The free base 3-methyleneazetidine has a predicted pKa of ~9.65 and logP of 0.02 . In contrast, its saturated analog, 3-methylazetidine, has a predicted pKa of 11.31 and a lower predicted boiling point . The significantly lower basicity of the 3-methylidene analog is attributed to the electron-withdrawing effect of the exocyclic double bond, which impacts its ionization state at physiological pH and could influence off-target binding and permeability compared to the more basic saturated series.

Medicinal Chemistry ADME Property Prediction

High-Impact Application Scenarios for 3-Methylideneazetidine Procurement


CNS Drug Discovery: Next-Generation Antidepressant Scaffolds

A research team focused on developing novel antidepressants with improved efficacy over classic tricyclics or SSRIs should prioritize 3-methylideneazetidine derivatives. The patent-established in vivo activity (ED50 of 2.18 mg/kg in a ptosis model) for elaborated diphenylmethylene analogs provides a validated starting point for a new chemical series distinct from pyrrolidine-based competitors [1].

Synthesis of Chiral Proline Building Blocks for Peptidomimetics

For a medicinal chemistry lab requiring access to diverse chiral proline analogs for peptidomimetic drug design, 3-methylideneazetidine is the essential precursor. Its ability to undergo high-yielding (up to 99%) and highly enantioselective (up to 99% ee) ring-expansion to 4-methyleneprolines provides a strategic advantage over routes starting from saturated azetidines, which would necessitate low-yielding functionalization and resolution steps [2].

Development of Sulfur-Based Reusable and Sustainable Adhesives

An industrial R&D lab aiming to create high-sulfur-content, reusable wood adhesives from abundant and waste materials like elemental sulfur should select 3-methylideneazetidine as a key co-monomer. Its unique ability to initiate an anionic copolymerization with S8 without external catalysts is a critical process advantage, leading to dynamic S-S networks that enable material reuse, a property not achievable with other common azetidines [3].

Physicochemical Property Screening in Early-Stage Lead Optimization

In a drug discovery campaign where tuning the basicity of a central heterocyclic scaffold is critical for CNS penetration and reducing hERG binding, 3-methylideneazetidine offers a distinct advantage. With a predicted pKa of ~9.65, it is significantly less basic than 3-methylazetidine (pKa 11.31), potentially leading to a superior ADME and safety profile. This single-property difference can be decisive in selecting it for a focused library synthesis over more basic azetidine analogs .

Technical Documentation Hub

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